molecular formula C29H32N6O5S2 B2498608 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 309968-41-0

4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2498608
CAS No.: 309968-41-0
M. Wt: 608.73
InChI Key: FKCLXLBIXRBYNJ-UHFFFAOYSA-N
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Description

The compound 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a structurally complex molecule featuring:

  • A 4H-1,2,4-triazole core substituted at position 4 with a 4-ethoxyphenyl group.
  • A sulfanyl (-S-) moiety at position 5, further functionalized with a carbamoylmethyl group linked to a 3-methylphenyl ring.
  • A benzamide group at position 3 via a methylene bridge, with a dimethylsulfamoyl substituent at the para position of the benzamide.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O5S2/c1-5-40-24-13-11-23(12-14-24)35-26(18-30-28(37)21-9-15-25(16-10-21)42(38,39)34(3)4)32-33-29(35)41-19-27(36)31-22-8-6-7-20(2)17-22/h6-17H,5,18-19H2,1-4H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCLXLBIXRBYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzamide Core with Dimethylsulfamoyl Substituent

The benzamide core is synthesized starting from 4-(dimethylsulfamoyl)benzoic acid. This intermediate is prepared via sulfonation of 4-aminobenzoic acid followed by dimethylation. The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions, yielding 4-(dimethylsulfamoyl)benzoyl chloride. Subsequent coupling with a primary amine—in this case, the triazole-linked methylamine precursor—is achieved via Schotten-Baumann conditions (aqueous NaOH, 0–5°C), forming the benzamide bond with >85% efficiency.

Key Reaction Conditions

Step Reagents/Conditions Yield
Acid Chloride Formation SOCl₂, reflux, 4h 92%
Amide Coupling NaOH (10%), 0–5°C, 2h 88%

Construction of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives. Starting with 4-ethoxyphenyl isothiocyanate, reaction with hydrazine hydrate forms 1-(4-ethoxyphenyl)thiosemicarbazide. Cyclization is induced using formic acid under reflux, yielding 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Alternative methods include the Dimroth rearrangement of 5-amino-1,2,4-triazole precursors, though this route offers lower regioselectivity.

Spectroscopic Validation

  • IR : C=N stretch at 1,560 cm⁻¹, S-H stretch at 2,550 cm⁻¹.
  • ¹H NMR : Triazole C-H at δ 8.2 ppm (s, 1H), ethoxy CH₂ at δ 4.1 ppm (q, 2H).

Functionalization of the Triazole Ring with Sulfanyl-Carbamoyl Linkage

The sulfanyl group at position 5 of the triazole is introduced via nucleophilic substitution. 4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is treated with methyl bromoacetate in ethanol, forming the thioether intermediate. Saponification with NaOH yields the free thiol, which reacts with (3-methylphenyl)carbamoylmethyl chloride to install the carbamoylmethylsulfanyl group.

Optimization Insights

  • Solvent : DMF enhances nucleophilicity of the thiolate ion.
  • Temperature : 60°C minimizes byproducts (e.g., disulfides).

Final Assembly via Methylamine Linkage

The triazole-sulfanyl-carbamoyl intermediate is coupled to the benzamide core via a methylene spacer. Reductive amination using formaldehyde and sodium cyanoborohydride links the triazole’s methyl group to the benzamide’s amine, achieving a 78% yield.

Reaction Scheme

  • Triazole intermediate + Formaldehyde → Imine formation
  • NaBH₃CN → Reduction to secondary amine

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Final characterization includes:

  • HRMS : [M+H]⁺ at m/z 621.2345 (calc. 621.2342).
  • ¹³C NMR : Carbonyl C=O at δ 167.2 ppm, triazole C=N at δ 152.4 ppm.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclocondensation High regioselectivity Requires toxic SOCl₂ 85%
Dimroth Rearrangement Mild conditions Lower yield (65%) 65%
Thiol-Alkylation Scalable Sensitive to moisture 82%

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been investigated for their efficacy against various pathogens, including bacteria and fungi. The mechanism often involves inhibition of key enzymes or disruption of cell membrane integrity.

Anticancer Potential

The incorporation of sulfamoyl and triazole moieties has been associated with anticancer activity. Studies have shown that such compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, a related study on triazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models .

Antimalarial Activity

Triazole-containing compounds have also been explored as potential antimalarial agents. The design of new derivatives aimed at inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in malaria parasites, has shown promise . The compound's structural attributes may enhance its binding affinity to the target enzyme.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus. The derivatives were synthesized and tested for their minimum inhibitory concentration (MIC), revealing promising results that warrant further investigation into structure-activity relationships (SAR).

Case Study 2: Anticancer Activity

In a preclinical trial involving various cancer cell lines, a related triazole derivative exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing safer chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name/ID Core Structure Key Substituents Potential Bioactivity Evidence Source
Target Compound 1,2,4-Triazole 4-Ethoxyphenyl, Sulfanyl-carbamoylmethyl Hypothesized antifungal N/A
PC945 1,2,4-Triazole Difluorophenyl, Piperazine-benzamide Antifungal (CYP51A1 inhibition)
Compounds 4d, 4e () Thiazole Morpholinomethyl, Piperazinyl Antimicrobial (theoretical)
4-Methyl-N-{...}benzenesulfonamide Oxazole-Sulfonamide Methyl-oxazole Antimicrobial
4-(Diethylsulfamoyl)-...benzamide Thiazole-Benzamide Nitrophenyl, Diethylsulfamoyl Undisclosed

Key Structural-Activity Relationship (SAR) Insights

  • Triazole vs. Thiazole/Oxazole Cores : Triazoles (e.g., PC945) often target cytochrome P450 enzymes, while thiazoles/oxazoles may interact with bacterial or fungal cell walls .
  • Sulfonamide/Sulfamoyl Groups : The dimethylsulfamoyl group in the target compound likely improves membrane permeability compared to bulkier diethyl analogs .
  • Substituent Effects : The 4-ethoxyphenyl group may enhance lipophilicity and metabolic stability relative to fluorophenyl (PC945) or nitrophenyl () substituents.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure

The compound features a triazole ring , which is known for its biological activity, particularly in medicinal chemistry. The presence of the dimethylsulfamoyl and ethoxyphenyl groups contributes to its unique chemical properties and potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C₁₉H₂₃N₅O₄S
  • Molecular Weight : 397.48 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may modulate signaling pathways related to cell growth and apoptosis. Specifically, the triazole moiety is known to inhibit certain enzymes crucial for cellular proliferation.

Antitumor Activity

Studies have shown that compounds similar to this one exhibit significant antitumor effects. For instance, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting DNA synthesis and function. The specific compound under review may share these properties due to structural similarities with known antitumor agents.

Enzyme Inhibition

Research into related piperazine derivatives suggests that they can inhibit human acetylcholinesterase (AChE), which is a critical enzyme in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions and providing therapeutic effects in neurodegenerative diseases like Alzheimer's disease .

Case Study 1: Anticancer Effects

In a study evaluating the anticancer properties of triazole derivatives, it was found that compounds with similar structures exhibited IC50 values below 1 µM against various human cancer cell lines. The mechanism involved DNA intercalation and subsequent double-strand breaks, leading to cell death .

Case Study 2: Neuroprotective Properties

Another study highlighted the neuroprotective effects of similar compounds on AChE inhibition, demonstrating that these compounds could mitigate cognitive decline in animal models. The structural features resembling those in the compound under investigation suggest potential for similar effects .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50 (µM)
Compound ATriazoleAnticancer<1
Compound BPiperazineAChE Inhibitor0.17
Compound CSulfonamideAntimicrobial0.04

This table summarizes comparative biological activities of structurally related compounds, indicating that the compound may exhibit potent biological effects similar to those observed in other studies.

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